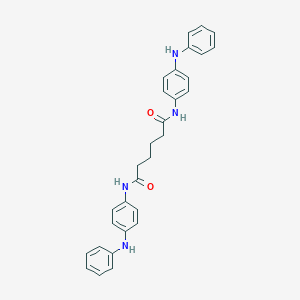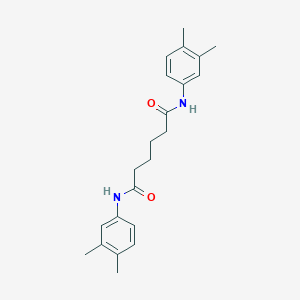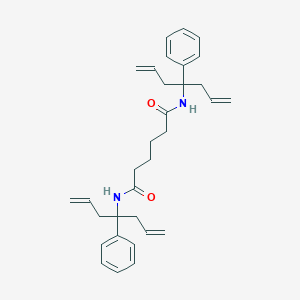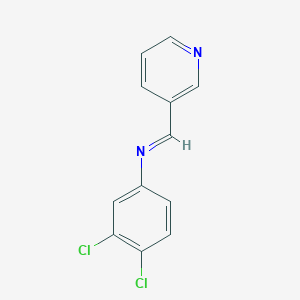![molecular formula C16H18N4S B323877 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323877.png)
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with the molecular formula C16H18N4S and a molecular weight of 298.4 g/mol This compound is characterized by the presence of an aminophenyl group and a methylphenyl group attached to a thiourea moiety
Vorbereitungsmethoden
The synthesis of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-aminophenylacetaldehyde with 4-methylphenylisothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methoxyphenyl)thiourea: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18N4S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
InChI-Schlüssel |
WDZBHAJXLZOEPE-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Löslichkeit |
5.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-benzyl-2-[(6-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B323794.png)
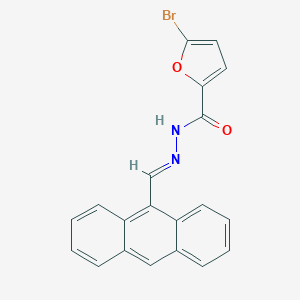
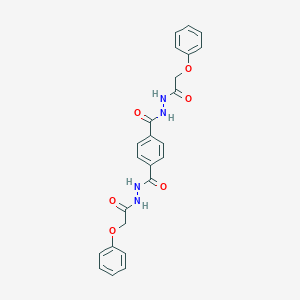
![N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B323797.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)
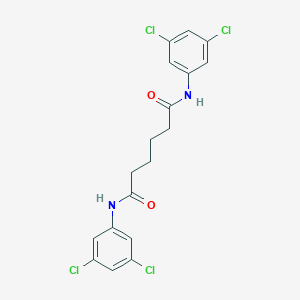
![N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)
